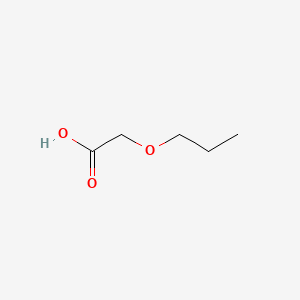

2-Propoxyacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294106. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUYGLMQEOSQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202900 | |

| Record name | Acetic aid, propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54497-00-6 | |

| Record name | 2-Propoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054497006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54497-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic aid, propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propoxyacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6K32L9D5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propoxyacetic Acid (CAS Number: 54497-00-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-propoxyacetic acid, a short-chain fatty acid analogue. While specific research on this compound is limited, this document consolidates available data on its physicochemical properties, synthesis, and toxicological profile, drawing parallels with structurally related alkoxyacetic acids. Notably, this guide details its primary known biological effect: hemolytic activity, a characteristic it shares with other metabolites of glycol ethers. Furthermore, we explore a potential, yet unconfirmed, mechanism of action through the modulation of peroxisome proliferator-activated receptors (PPARs), a target of interest in metabolic diseases. This guide is intended to serve as a foundational resource for researchers investigating the properties and potential applications of this compound.

Chemical and Physical Properties

This compound, also known as propoxyacetic acid, is a colorless liquid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 54497-00-6 | [1][2] |

| Molecular Formula | C5H10O3 | [1][2] |

| Molecular Weight | 118.13 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 224.3 °C at 760 mmHg | [4] |

| Density | 1.054 g/cm³ | [4] |

| Flash Point | 94.7 °C | [4] |

| Solubility | Soluble in water and some organic solvents. | [3] |

| pKa | ~3.55 (Predicted) | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is via the Williamson ether synthesis, which involves the reaction of a propanol salt (alkoxide) with a haloacetic acid salt.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Propanol

-

Sodium metal

-

Sodium chloroacetate

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Propoxide: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to an excess of propanol with stirring. The reaction is exothermic and will produce hydrogen gas. Continue stirring until all the sodium has reacted to form sodium propoxide.

-

Alkylation: To the solution of sodium propoxide, add sodium chloroacetate portion-wise with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess propanol using a rotary evaporator.

-

Dissolve the resulting residue in water.

-

Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted organic impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the this compound.

-

Extract the acidified aqueous layer multiple times with diethyl ether.

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

-

Synthesis Workflow Diagram

References

- 1. chembk.com [chembk.com]

- 2. series.publisso.de [series.publisso.de]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Propoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Propoxyacetic acid. The information herein is intended to support research, development, and quality control activities by providing essential data and standardized experimental methodologies.

Chemical Identity and Structure

This compound is a carboxylic acid characterized by a propyl ether group at the alpha-position. Its structure plays a significant role in its chemical reactivity and physical properties.

-

IUPAC Name: this compound

-

CAS Number: 54497-00-6

-

Molecular Formula: C₅H₁₀O₃

-

Molecular Weight: 118.13 g/mol

-

SMILES: CCCOCC(=O)O

-

InChIKey: SGUYGLMQEOSQTH-UHFFFAOYSA-N

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. These values are critical for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 198.56 - 208.51 °C | --INVALID-LINK-- |

| 112-115 °C at 15 Torr | --INVALID-LINK-- | |

| Melting Point | -46 °C | --INVALID-LINK-- |

| Density | 1.03 - 1.054 g/cm³ | --INVALID-LINK--, --INVALID-LINK-- |

| Refractive Index | 1.40511 at 20 °C | --INVALID-LINK-- |

| Flash Point | 88.88 - 94.7 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Vapor Pressure | 0.0337 mmHg at 25 °C | --INVALID-LINK-- |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Water Solubility | 189097 mg/L | --INVALID-LINK-- |

| Soluble in water and some organic solvents | --INVALID-LINK-- | |

| pKa | ~2.5, 3.55 (Predicted) | --INVALID-LINK-- |

| logP | 0.6 | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner), and heat-transfer fluid (e.g., mineral oil).[2]

-

Procedure:

-

Fill the Thiele tube with a suitable heat-transfer fluid.[2]

-

Place a small amount of this compound into the small test tube.[1]

-

Invert the sealed capillary tube and place it inside the test tube containing the sample.[1]

-

Attach the test tube to the thermometer and immerse it in the Thiele tube.[1]

-

Gently heat the side arm of the Thiele tube.[1]

-

Observe for a continuous stream of bubbles emerging from the capillary tube.[2]

-

Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.[2]

-

Density Measurement (Oscillating U-tube Method)

This method determines the density of a liquid by measuring the change in the resonant frequency of a U-shaped tube when filled with the sample.[3]

-

Apparatus: Digital density meter with an oscillating U-tube, syringe for sample injection.[3][4]

-

Procedure:

-

Calibrate the instrument with a reference standard of known density (e.g., dry air and ultrapure water).[3]

-

Ensure the measuring cell is clean and dry.[5]

-

Inject the this compound sample into the measuring cell using a syringe, ensuring no air bubbles are present.[3]

-

Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 20 °C).[3]

-

The instrument will measure the oscillation period and automatically calculate and display the density.[3]

-

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.[6]

-

Apparatus: Glass vials with screw caps, analytical balance, orbital shaker with temperature control, filtration device (e.g., syringe filters), and an analytical instrument for quantification (e.g., HPLC-UV or LC-MS).[6][7]

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[7]

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

After equilibration, allow the samples to stand to let undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.[7]

-

Quantify the concentration of this compound in the filtrate using a pre-validated analytical method.[6]

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[8][9]

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, and magnetic stirrer.[8][10]

-

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]

-

Prepare a solution of this compound of known concentration in water.[8]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.[8]

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.[8][10]

-

Record the pH after each addition of titrant, allowing the reading to stabilize.[8]

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[10]

-

logP Determination (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)

The octanol-water partition coefficient (logP) can be estimated from the retention time of a compound on a reversed-phase HPLC column.[11][12]

-

Apparatus: HPLC system with a UV detector, a reversed-phase column (e.g., C18), and a suitable mobile phase.[11][13]

-

Procedure:

-

Prepare a series of reference compounds with known logP values that bracket the expected logP of this compound.[14]

-

Develop an isocratic HPLC method using a mobile phase of methanol or acetonitrile and water.[14]

-

Inject the reference compounds and measure their retention times (t_R).

-

Calculate the capacity factor (k) for each reference compound.

-

Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log k values.[14]

-

Inject the this compound sample under the same chromatographic conditions and determine its retention time and calculate its log k.[14]

-

Use the calibration curve to determine the logP of this compound from its log k value.[13]

-

Workflow and Logical Relationships

As this compound is not a known signaling molecule, a specific signaling pathway is not applicable. Instead, the following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel carboxylic acid like this compound.

Safety Information

This compound is considered to be irritating to the skin and eyes.[15] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[15] Avoid direct contact with skin, eyes, and the respiratory system.[15]

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cipac.org [cipac.org]

- 4. Measuring the density of acids | Anton Paar Wiki [wiki.anton-paar.com]

- 5. dmdm.rs [dmdm.rs]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. asdlib.org [asdlib.org]

- 11. researchgate.net [researchgate.net]

- 12. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. ecetoc.org [ecetoc.org]

- 15. chembk.com [chembk.com]

2-Propoxyacetic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-propoxyacetic acid, a carboxylic acid of interest in various scientific disciplines. The document details its fundamental chemical and physical properties, outlines a detailed protocol for its synthesis via the Williamson ether synthesis, and describes methodologies for its analytical determination. A key focus is placed on its known biological activity as a metabolite of 2-propoxyethanol and its role in inducing hemolysis. While specific signaling pathways directly modulated by this compound are not extensively documented in current literature, this guide presents its metabolic pathway and subsequent toxicological effects.

Core Properties of this compound

This compound, also known as propoxyacetic acid, is an organic compound with the chemical formula C5H10O3.[1] It is a colorless liquid soluble in water and some organic solvents.[2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C5H10O3 | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 54497-00-6 | [1] |

| Density | 1.054 g/cm³ | ChemBK |

| Boiling Point | 224.3 °C at 760 mmHg | ChemBK |

| Melting Point | -46 °C | [2] |

| Flash Point | 94.7 °C | ChemBK |

| pKa | ~2.5 | [2] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Williamson ether synthesis. This method involves the reaction of a propanolate ion with a chloroacetate. Below is a detailed experimental protocol adapted from established Williamson ether synthesis procedures.[2][3][4]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

1-Propanol

-

Sodium metal (or Sodium Hydride)

-

Chloroacetic acid

-

Diethyl ether

-

Hydrochloric acid (HCl), 6M

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Preparation of Sodium Propanolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to an excess of dry 1-propanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form sodium propanolate.

-

Reaction with Chloroacetic Acid: Once the sodium propanolate solution has cooled to room temperature, slowly add a solution of chloroacetic acid in a suitable solvent (e.g., 1-propanol) from the dropping funnel.

-

Reflux: Heat the reaction mixture to a gentle reflux for a period of 2-3 hours to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add deionized water to quench any unreacted sodium.

-

Acidify the mixture with 6M HCl until the solution is acidic to litmus paper.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid. Be cautious as this will produce CO2 gas.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation.

-

Analytical Methodologies

The analysis of this compound can be performed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC-UV Analysis Protocol

This method is suitable for the quantification of this compound in aqueous samples.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

Isocratic elution with a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized for best separation.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system. Monitor the absorbance at a low wavelength, typically around 210 nm, where carboxylic acids absorb.

-

Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use this curve to determine the concentration of this compound in the samples.

GC-MS Analysis Protocol

For GC-MS analysis, derivatization of the carboxylic acid group is often necessary to increase volatility.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A suitable capillary column (e.g., DB-5ms)

Derivatization Agent:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

-

Derivatization: In a vial, mix the sample containing this compound with the derivatizing agent (BSTFA with TMCS) and a suitable solvent (e.g., pyridine). Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ester of this compound.

-

Analysis: Inject the derivatized sample into the GC-MS. The separation is achieved based on the volatility and interaction of the analyte with the column stationary phase.

-

Detection: The mass spectrometer will fragment the analyte, and the resulting mass spectrum can be used for identification by comparing it to a spectral library or a derivatized standard. Quantification can be achieved using a suitable internal standard.

Biological Activity and Toxicology

The primary documented biological effect of this compound is its role as the toxic metabolite of 2-propoxyethanol. In vivo studies have shown that 2-propoxyethanol is metabolized to this compound, which is responsible for inducing hemolysis, particularly in rats. This toxic effect is a critical consideration in the industrial use and handling of its parent compound.

Metabolic Pathway and Toxic Effect

The metabolic conversion of 2-propoxyethanol to this compound is a key pathway leading to its toxicity. While the specific signaling cascades triggered by this compound that result in hemolysis are not yet fully elucidated, the overall process can be visualized.

Caption: Metabolic activation of 2-propoxyethanol to the toxic metabolite this compound.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its structural motif is of interest in medicinal chemistry. As a carboxylic acid ether, it can serve as a building block or intermediate in the synthesis of more complex molecules with potential pharmacological activities. For instance, derivatives of similar structures, such as phenoxyacetic acids, have been explored as agonists for free fatty acid receptors (FFARs), which are targets for the treatment of type 2 diabetes. Further research may uncover specific applications for this compound and its derivatives in drug discovery and development.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, synthesis, and analytical determination. The primary known biological role of this compound is as a toxic metabolite of 2-propoxyethanol, leading to hemolysis. While the precise molecular mechanisms and signaling pathways underlying its toxicity require further investigation, the information presented here serves as a valuable resource for researchers and professionals working with this and related compounds. As with any chemical, appropriate safety precautions should be taken when handling this compound, particularly concerning its potential as a skin and eye irritant.

References

An In-depth Technical Guide to 2-Propoxyacetic Acid: Synthesis, Applications, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-propoxyacetic acid, a carboxylic acid derivative with significant relevance in organic synthesis and burgeoning applications in the pharmaceutical sciences. This document details its chemical and physical properties, provides established synthesis protocols, and explores its role in drug development, particularly as a scaffold for therapeutic agents and a potential component in drug delivery systems. Furthermore, this guide delves into the toxicological profile of this compound, elucidating the molecular mechanisms underlying its biological effects. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the subject matter.

Chemical and Physical Properties

This compound, systematically named according to IUPAC nomenclature as this compound, is a colorless liquid with the molecular formula C₅H₁₀O₃[1][2]. It is soluble in water and some organic solvents[1]. The molecule consists of a propyl group linked via an ether bond to an acetic acid moiety. This structure imparts both hydrophilic and lipophilic characteristics, influencing its reactivity and biological interactions.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Propoxyacetic acid, Acetic acid, 2-propoxy- | [2] |

| CAS Number | 54497-00-6 | [2] |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | ~ -46 °C | [1] |

| Boiling Point | ~ 201 °C | [1] |

| pH | ~ 2.5 | [1] |

| Solubility | Soluble in water and some organic solvents | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and versatile method is the Williamson ether synthesis. Additionally, oxidation of the corresponding alcohol offers an alternative route.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide[3]. In the context of this compound synthesis, this would involve the reaction of sodium propoxide with a salt of chloroacetic acid. A detailed experimental protocol, adapted from the synthesis of analogous phenoxyacetic acids, is provided below[4][5].

Experimental Protocol: Williamson Ether Synthesis of this compound

-

Materials:

-

Propan-1-ol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Chloroacetic acid

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Water

-

-

Procedure:

-

In a round-bottom flask, prepare sodium propoxide by reacting propan-1-ol with a strong base like sodium hydroxide in an appropriate solvent.

-

In a separate vessel, dissolve chloroacetic acid in water and neutralize it with sodium hydroxide to form sodium chloroacetate.

-

Slowly add the sodium chloroacetate solution to the sodium propoxide solution with constant stirring.

-

Heat the reaction mixture under reflux for 2-3 hours to ensure the completion of the reaction.

-

After cooling to room temperature, acidify the mixture with hydrochloric acid to a pH of 1-2. This will precipitate the this compound.

-

Extract the aqueous solution with diethyl ether.

-

Wash the combined ether extracts with water and then dry over anhydrous sodium sulfate.

-

Evaporate the diethyl ether under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by vacuum distillation.

-

Oxidation of 1-Propoxy-2-propanol

An alternative synthetic route involves the oxidation of 1-propoxy-2-propanol. This method is contingent on the availability of the starting alcohol.

Experimental Protocol: Oxidation of 1-Propoxy-2-propanol

-

Materials:

-

1-Propoxy-2-propanol

-

Oxidizing agent (e.g., potassium permanganate, Jones reagent)

-

Sulfuric acid (if using potassium permanganate)

-

Appropriate solvent (e.g., acetone for Jones reagent)

-

Sodium bisulfite

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1-propoxy-2-propanol in a suitable solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent to the cooled solution while maintaining the temperature.

-

Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography.

-

Once the reaction is complete, quench any excess oxidizing agent (e.g., with sodium bisulfite for potassium permanganate or isopropanol for Jones reagent).

-

Acidify the reaction mixture and extract the product with diethyl ether.

-

Wash the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

-

Purification can be achieved through vacuum distillation.

-

Applications in Drug Development

The phenoxyacetic acid scaffold, to which this compound belongs, is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents.

Free Fatty Acid Receptor 1 (FFA1) Agonists

Derivatives of phenoxyacetic acid have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and is a promising target for the treatment of type 2 diabetes. Agonism of FFA1 enhances glucose-stimulated insulin secretion. The design of FFA1 agonists often involves a carboxylic acid head group (like that in this compound) for interaction with the receptor, a central aromatic core, and a lipophilic tail.

References

A Comprehensive List of Synonyms for 2-Propoxyacetic Acid

For researchers, scientists, and drug development professionals, accurate and comprehensive chemical nomenclature is critical. This document provides a detailed compilation of synonyms and identifiers for the chemical compound 2-Propoxyacetic acid.

While this guide focuses on the nomenclature of this compound, it is important to note that the provision of an in-depth technical whitepaper, including experimental protocols and complex data visualizations, falls outside the scope of this response.

Chemical Identity and Structure

This compound is a carboxylic acid with the chemical formula C5H10O3.[1][2] Its structure consists of a propoxy group attached to the second carbon of an acetic acid molecule.

Synonyms and Identifiers

A variety of synonyms and identifiers are used in different contexts to refer to this compound. These are crucial for comprehensive literature searches and unambiguous communication in research and development.

| Type | Identifier |

| IUPAC Name | This compound[3] |

| CAS Number | 54497-00-6[1][2][3][4] |

| Molecular Formula | C5H10O3[1][2][3] |

| InChI | InChI=1S/C5H10O3/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H,6,7)[3] |

| InChIKey | SGUYGLMQEOSQTH-UHFFFAOYSA-N[3][4] |

| SMILES | CCCOCC(=O)O[3][4] |

| EC Number | 837-785-1[3] |

| UNII | Q6K32L9D5X[3] |

| DSSTox Substance ID | DTXSID40202900[3] |

| NSC Number | 294106[3] |

Common and Alternative Names

In addition to the standardized identifiers, a number of common and alternative names are used in literature and by chemical suppliers:

-

N-Propoxyacetic acid[3]

References

- 1. This compound|CAS 54497-00-6|TCIJT|製品詳細 [tci-chemical-trading.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C5H10O3 | CID 100383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (54497-00-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. propoxyacetic acid | 54497-00-6 [chemnet.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound [drugfuture.com]

Synthesis of 2-Propoxyacetic Acid from Propylene Glycol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-propoxyacetic acid, a valuable building block in pharmaceutical and chemical research, starting from the readily available precursor, propylene glycol. The synthesis is a two-step process involving an initial etherification followed by a selective oxidation. This document details the experimental protocols for these key transformations, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from propylene glycol proceeds through the formation of the intermediate, 2-propoxy-1-propanol. This is achieved via a Williamson ether synthesis. The subsequent selective oxidation of the primary alcohol group of the intermediate yields the target carboxylic acid.

Caption: Overall synthetic route from propylene glycol to this compound.

Step 1: Synthesis of 2-Propoxy-1-propanol (Williamson Ether Synthesis)

The first step involves the propylation of propylene glycol to form 2-propoxy-1-propanol. The Williamson ether synthesis is a reliable and well-established method for this transformation. The reaction involves the deprotonation of one of the hydroxyl groups of propylene glycol to form an alkoxide, which then acts as a nucleophile to attack a propyl halide. Due to the presence of two hydroxyl groups (a primary and a secondary) in propylene glycol, the reaction can potentially yield a mixture of 1-propoxy-2-propanol and 2-propoxy-1-propanol. However, the primary alkoxide is generally more reactive, favoring the formation of the desired 2-propoxy-1-propanol.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.

Materials:

-

Propylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel, nitrogen inlet)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous THF.

-

A solution of propylene glycol (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1 hour to ensure complete formation of the alkoxide.

-

The reaction mixture is cooled to 0 °C, and 1-bromopropane (1.1 eq.) is added dropwise.

-

The reaction mixture is then stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure 2-propoxy-1-propanol.

Quantitative Data (Expected)

| Parameter | Value | Reference |

| Yield | 60-70% | Estimated based on similar Williamson ether syntheses. |

| Boiling Point of 2-propoxy-1-propanol | 149-151 °C | [1] |

| Purity (Post-distillation) | >98% | Expected for this purification method. |

Step 2: Selective Oxidation of 2-Propoxy-1-propanol to this compound

The selective oxidation of the primary alcohol in 2-propoxy-1-propanol to a carboxylic acid, without affecting the secondary ether linkage, is a critical step. TEMPO-mediated oxidation is a highly effective method for this transformation under mild conditions. An alternative method using hydrogen peroxide with a phase-transfer catalyst is also presented.

Experimental Protocol: TEMPO-Mediated Oxidation

This protocol is based on the well-established Anelli-Zhao procedure for the oxidation of primary alcohols to carboxylic acids.

Materials:

-

2-Propoxy-1-propanol

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Sodium chlorite (NaClO₂)

-

Sodium phosphate monobasic (NaH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Acetonitrile

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, prepare a phosphate buffer solution (pH ≈ 6.7) by dissolving sodium phosphate monobasic and sodium phosphate dibasic in water.

-

To this buffer solution, add acetonitrile and the starting material, 2-propoxy-1-propanol (1.0 eq.).

-

Add a catalytic amount of TEMPO (0.01 eq.) to the biphasic mixture.

-

In a separate flask, prepare a solution of sodium chlorite (1.5 eq.) in water.

-

Slowly and simultaneously, add the sodium chlorite solution and a catalytic amount of sodium hypochlorite solution (0.02 eq.) to the vigorously stirred reaction mixture. The temperature should be maintained between 20-25 °C. The reaction is exothermic.

-

The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

The pH of the mixture is adjusted to ~8 with a 1 M sodium hydroxide solution.

-

The aqueous layer is washed with ethyl acetate to remove any non-acidic organic impurities.

-

The aqueous layer is then acidified to pH ~3 with a 1 M hydrochloric acid solution.

-

The product, this compound, is extracted from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.

-

Further purification can be achieved by distillation under reduced pressure or crystallization if the product is a solid at room temperature.

Alternative Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is adapted from procedures for the oxidation of primary alcohols using hydrogen peroxide.

Materials:

-

2-Propoxy-1-propanol

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Aliquat 336 (phase-transfer catalyst)

-

Toluene

-

Sodium sulfite (Na₂SO₃)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-propoxy-1-propanol (1.0 eq.) in toluene, add sodium tungstate dihydrate (0.02 eq.) and Aliquat 336 (0.04 eq.).

-

Heat the mixture to 90 °C with vigorous stirring.

-

Slowly add 30% hydrogen peroxide (3.0 eq.) to the reaction mixture over a period of 1-2 hours.

-

After the addition is complete, continue stirring at 90 °C for an additional 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite.

-

Follow the workup and purification procedure described in the TEMPO-mediated oxidation protocol (steps 7-12).

Quantitative Data

| Parameter | TEMPO-Mediated Oxidation | H₂O₂ Oxidation | Reference |

| Yield | 80-90% | 70-80% | Estimated based on similar oxidations.[2] |

| Purity | >95% | >95% | Expected for these methods. |

| Boiling Point of this compound | ~201 °C | ~201 °C | [3] |

| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ | [4] |

| Molecular Weight | 118.13 g/mol | 118.13 g/mol | [4] |

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Workflow for the synthesis of 2-propoxy-1-propanol.

Caption: Workflow for the oxidation to this compound.

Conclusion

The synthesis of this compound from propylene glycol is a feasible two-step process that can be accomplished in a laboratory setting. The Williamson ether synthesis provides a reliable method for the preparation of the key intermediate, 2-propoxy-1-propanol. For the subsequent oxidation, the TEMPO-mediated protocol offers a mild and selective route to the final product, while oxidation with hydrogen peroxide presents a viable alternative. The provided experimental protocols and data serve as a comprehensive guide for researchers in the fields of chemistry and drug development. Careful execution of these procedures, coupled with appropriate analytical monitoring, should enable the successful synthesis of this compound for further research and application.

References

Spectroscopic Profile of 2-Propoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-propoxyacetic acid (CAS: 54497-00-6). Due to the limited availability of public experimental spectra, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for the acquisition of such spectra for a liquid carboxylic acid are also presented. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound is an organic compound with the molecular formula C₅H₁₀O₃.[1] It belongs to the class of alkoxyacetic acids, characterized by an ether linkage and a carboxylic acid functional group. The structural properties of this compound are of interest in various fields, including synthetic organic chemistry and as a potential building block in drug discovery. A thorough understanding of its spectroscopic profile is essential for its unambiguous identification and for monitoring its purity during synthesis and formulation.

This document presents a detailed analysis of the predicted spectroscopic data for this compound, offering insights into its molecular structure.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. It is important to note that this data is generated from computational models and should be used as a reference. Experimental verification is strongly recommended for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the propyl and acetyl moieties. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -CH₃ (propoxy) | 0.93 | Triplet | 7.4 |

| -CH₂- (propoxy, middle) | 1.62 | Sextet | 7.4 |

| -CH₂-O- (propoxy) | 3.49 | Triplet | 6.7 |

| -O-CH₂-COOH | 4.10 | Singlet | - |

| -COOH | 11.0 - 12.0 (variable) | Broad Singlet | - |

The predicted ¹³C NMR spectrum provides information on the five distinct carbon environments in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ (propoxy) | 10.6 |

| -CH₂- (propoxy, middle) | 22.9 |

| -CH₂-O- (propoxy) | 72.7 |

| -O-CH₂-COOH | 68.9 |

| -COOH | 173.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and ether functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid |

| 2870 - 2960 | C-H stretch | Alkyl |

| 1710 - 1740 | C=O stretch | Carboxylic Acid |

| 1200 - 1300 | C-O stretch | Carboxylic Acid |

| 1080 - 1150 | C-O stretch | Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The predicted mass spectrum of this compound would exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrum Fragmentation for this compound

| m/z | Predicted Fragment Ion |

| 118 | [C₅H₁₀O₃]⁺ (Molecular Ion) |

| 75 | [CH₂OCOOH]⁺ |

| 59 | [CH₃CH₂CH₂O]⁺ |

| 45 | [COOH]⁺ |

| 43 | [CH₃CH₂CH₂]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid carboxylic acid such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For ¹H NMR, integrate the signals to determine the relative proton ratios.

IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place one to two drops of this compound onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin liquid film.

-

Sample Preparation (ATR): Place a single drop of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty salt plates or the clean ATR crystal. Subsequently, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI): Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Data Acquisition (EI): Introduce the sample (often via a gas chromatograph) into the EI source where it is bombarded with high-energy electrons. Acquire the mass spectrum, which will show the molecular ion and a characteristic fragmentation pattern.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and to identify the major fragment ions. This fragmentation pattern can be used to confirm the molecular structure.

Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

References

Navigating the Solubility Landscape of 2-Propoxyacetic Acid in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility profile of 2-propoxyacetic acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles governing its solubility, methodologies for experimental determination, and predictive models for estimating miscibility. In the absence of specific publicly available quantitative solubility data for this compound, this guide furnishes a robust framework for approaching its solubility characteristics through established chemical principles and standardized experimental protocols.

Predicted Solubility Profile of this compound

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[1][2] this compound possesses both a polar carboxylic acid group capable of hydrogen bonding and a nonpolar propyl ether group. This amphiphilic nature dictates its solubility across a spectrum of organic solvents. Its miscibility is expected to be high in polar protic and aprotic solvents, and lower in nonpolar solvents. A qualitative prediction of its solubility in common organic solvents is presented in Table 1.

| Solvent Classification | Solvent Example | Predicted Solubility/Miscibility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | The carboxylic acid group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble / Miscible | The polar carbonyl groups of these solvents can act as hydrogen bond acceptors for the carboxylic acid proton of this compound. |

| Slightly Polar | Dichloromethane | Moderately Soluble | The moderate polarity of dichloromethane allows for some interaction with the polar carboxylic acid group. |

| Nonpolar Aromatic | Toluene | Sparingly Soluble | The nonpolar aromatic ring of toluene has limited affinity for the polar carboxylic acid group. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble / Immiscible | The significant difference in polarity between the highly polar carboxylic acid and the nonpolar alkane results in poor interaction and low solubility. |

Experimental Determination of Solubility

To obtain precise quantitative data for the solubility of this compound, a systematic experimental approach is necessary. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a liquid in a liquid.[3]

Experimental Protocol: Isothermal Equilibrium Method

Objective: To determine the mass fraction of this compound in a saturated solution with a given organic solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight seals

-

Syringes and filters (if necessary for sampling)

-

Titration apparatus (buret, flask, indicator) or a suitable spectrophotometer.

Procedure:

-

Preparation: Prepare a series of vials containing an excess amount of this compound added to a known mass of the organic solvent.

-

Equilibration: Place the sealed vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[4]

-

Phase Separation: After equilibration, cease agitation and allow the two phases (if immiscible) or the saturated solution and excess solute to separate. For liquid-liquid systems, a clear boundary should be visible.

-

Sampling: Carefully extract a known mass of the solvent-rich phase (the saturated solution) using a syringe. If necessary, filter the sample to remove any undissolved droplets of the solute phase.

-

Quantification: Determine the concentration of this compound in the collected sample.

-

Titration Method: Titrate the sample with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein).[5][6] The amount of titrant consumed is used to calculate the concentration of the carboxylic acid.

-

Spectroscopic Method: If this compound has a suitable chromophore, its concentration can be determined using UV-Vis spectroscopy by comparing the absorbance of the sample to a calibration curve.

-

-

Calculation: Calculate the solubility as a mass fraction, mole fraction, or concentration (e.g., g/100 g of solvent).

-

Validation: Repeat the experiment at the same temperature, approaching equilibrium from a supersaturated state (by preparing a solution at a higher temperature and allowing it to cool) to confirm that a true equilibrium has been reached.[4]

Caption: Experimental Workflow for Determining Solubility.

Predictive Modeling: Hansen Solubility Parameters

For a theoretical estimation of solubility, Hansen Solubility Parameters (HSP) provide a powerful tool.[7][8][9] HSP is based on the principle that "like dissolves like" by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9] A solute is likely to be miscible with a solvent if their HSP values are similar.

The miscibility can be predicted by calculating the "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space.[9] If this distance is less than the interaction radius (R₀) of the solute, the two are considered miscible.

Caption: Predicting Miscibility with Hansen Solubility Parameters.

Conclusion

References

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

Thermal Stability of 2-Propoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated thermal stability of 2-propoxyacetic acid and outlines general methodologies for its assessment. To date, specific, publicly available experimental data on the thermal decomposition of this compound is limited. Therefore, the quantitative data and detailed protocols presented herein are representative examples for a carboxylic acid of this nature and should be adapted and verified through laboratory experimentation.

Introduction

This compound, a carboxylic acid with an ether linkage, is a molecule of interest in various chemical and pharmaceutical research areas. Understanding its thermal stability is crucial for determining safe handling, storage, and processing temperatures, as well as for predicting its degradation pathways and potential hazardous decomposition products. This guide provides a framework for evaluating the thermal stability of this compound, including general experimental protocols and expected outcomes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide a baseline for understanding the compound's behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Boiling Point | Approx. 201°C |

| Melting Point | Approx. -46°C |

| Appearance | Colorless liquid |

| Hazardous Decomposition Products | Carbon oxides[1] |

Anticipated Thermal Decomposition

The thermal decomposition of carboxylic acids can proceed through several mechanisms, primarily decarboxylation.[2][3] For a simple aliphatic carboxylic acid like this compound, the primary decomposition pathway is expected to involve the loss of carbon dioxide. The presence of the ether linkage may influence the decomposition mechanism and the formation of secondary products. Upon heating, it is anticipated that this compound will decompose to yield carbon oxides.[1]

Quantitative Thermal Analysis (Representative Data)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying thermal stability. While specific data for this compound is not available, Table 2 provides a hypothetical but realistic dataset that could be expected from such analyses.

Table 2: Representative Thermal Analysis Data for a Carboxylic Acid of Similar Structure

| Parameter | Representative Value | Technique |

| Onset of Decomposition (T_onset) | 180 - 220 °C | TGA |

| Peak Decomposition Temperature (T_peak) | 230 - 260 °C | TGA |

| Mass Loss at 300 °C | > 95% | TGA |

| Endothermic Event (Boiling) | ~201 °C | DSC |

| Exothermic Event (Decomposition) | 220 - 270 °C | DSC |

Note: These values are illustrative and require experimental verification for this compound.

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining reliable thermal stability data. The following are general methodologies for TGA and DSC analysis of a liquid carboxylic acid like this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Purge Gas: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Identify the peak decomposition temperature (T_peak) from the derivative of the TGA curve (DTG).

-

Calculate the percentage of mass loss at various temperature points.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal events such as boiling and decomposition, and to measure the heat flow associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in a DSC pan (e.g., aluminum). An empty, hermetically sealed pan should be used as a reference.

-

Instrument Setup:

-

Purge Gas: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 0 °C.

-

Ramp from 0 °C to 300 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (e.g., boiling) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Experimental Workflow Visualization

The logical flow of assessing the thermal stability of this compound is illustrated in the following diagram.

Caption: Experimental workflow for thermal stability assessment.

Conclusion

References

An In-depth Technical Guide to 2-Propoxyacetic Acid: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 2-propoxyacetic acid, tailored for a technical audience in research and development. While specific quantitative toxicological data for this compound is largely unavailable in public literature, this document outlines the expected hazards based on its chemical properties and regulatory notifications. It also details the standardized experimental protocols used to evaluate the safety of chemicals like this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. Data is aggregated from multiple sources and discrepancies are noted where applicable.

| Property | Value | Source |

| Molecular Formula | C5H10O3 | PubChem[1] |

| Molecular Weight | 118.13 g/mol | PubChem[1] |

| Appearance | Colorless liquid | ChemBK[2] |

| Boiling Point | ~201°C | ChemBK[2] |

| 198.56°C (Estimated) | Chemchart[3] | |

| Melting Point | ~ -46°C | ChemBK[2] |

| 23.99°C (Estimated) | Chemchart[3] | |

| Density | 1.03 g/cm³ (Estimated) | Chemchart[3] |

| Flash Point | 88.88°C (Estimated) | Chemchart[3] |

| Solubility | Soluble in water and some organic solvents. | ChemBK[2] |

| pH | ~2.5 | ChemBK[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS classification has been reported from one notification to the ECHA C&L Inventory.[1]

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

-

Corrosive

-

Irritant

Toxicological Summary

While specific studies on this compound are not available, the following sections describe the standard methodologies for key toxicological assessments.

Recommended Experimental Protocols for Toxicological Assessment

The following are detailed summaries of the OECD guidelines for acute toxicity testing, which would be the standard methods to determine the toxicological profile of this compound.

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[4]

-

Test Animals: Typically, rats of a commonly used laboratory strain are used. At least 5 rodents of the same sex are used for each dose level.[4]

-

Procedure: The test substance is administered orally via gavage in graduated doses to several groups of experimental animals, with one dose level per group.[4]

-

Observations: Animals are observed for mortality, signs of toxicity (such as tremors, convulsions, salivation, diarrhea, lethargy, and coma), and changes in body weight for at least 14 days. The time of death is recorded as precisely as possible.[4]

-

Endpoint: The LD50, the statistically derived single dose expected to cause death in 50% of the animals, is calculated. A full necropsy of all animals is performed to identify any gross pathological changes.[4]

This method assesses the potential adverse effects of short-term dermal exposure to a test substance.[5][6][7][8]

-

Test Animals: Rodents such as rats, rabbits, or guinea pigs are typically used.[7]

-

Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and held in contact for 24 hours.[8] A stepwise procedure with fixed doses is employed. The initial dose is selected to produce signs of toxicity without severe effects or mortality. Subsequent groups are tested at higher or lower doses depending on the observed effects.[6]

-

Observations: Animals are observed daily for at least 14 days for signs of toxicity and mortality. Body weights are recorded weekly.[8]

-

Endpoint: The test allows for the classification of the substance for acute dermal toxicity according to the Globally Harmonised System (GHS).[6] All animals undergo a gross necropsy at the end of the study.[8]

This test evaluates the health hazards associated with a single, short-term exposure to a substance via inhalation.[9][10][11][12][13]

-

Test Animals: The preferred species is the rat.[12]

-

Procedure: Animals are exposed to the test substance, which can be a gas, vapor, or aerosol, in a dynamic airflow inhalation exposure system. The exposure is typically for 4 hours. Two main protocols can be used: a traditional LC50 protocol with at least three concentrations, or a Concentration x Time (C x t) protocol with multiple exposure durations.[9][10]

-

Observations: Animals are monitored for mortality, clinical signs of toxicity, respiratory distress, and changes in body weight for at least 14 days following exposure.[9][10]

-

Endpoint: The study is used to estimate the median lethal concentration (LC50). It also allows for a quantitative risk assessment and GHS classification. A comprehensive necropsy is performed on all animals at the end of the observation period.[9][10]

Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent safety precautions are necessary during handling to prevent exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment

The following PPE is recommended when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Protective clothing, such as a lab coat. | |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases. |

Hygiene Practices

-

Wash hands thoroughly after handling the substance.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Remove contaminated clothing and wash it before reuse.

First Aid Measures

In case of exposure to this compound, immediate medical attention is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of this compound and to prevent accidents and environmental contamination.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents. Acetic acid, a related compound, is incompatible with chromic acid, nitric acid, ethylene glycol, perchloric acid, peroxides, and permanganates.[14][15]

-

The recommended storage temperature is room temperature.

Disposal

-

Dispose of contents and container in accordance with local, regional, and national regulations.

-

Do not allow the product to enter drains or waterways.

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Eliminate all ignition sources.

-

Wear appropriate personal protective equipment (see Section 4.2).

-

Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area thoroughly with a suitable cleaning agent.

Visualizations

Caption: Workflow for responding to a spill of this compound.

Caption: Decision logic for selecting appropriate PPE for handling this compound.

References

- 1. This compound | C5H10O3 | CID 100383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound (54497-00-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 10. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 15. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]

2-Propoxyacetic Acid: A Comprehensive Toxicological and GHS Classification Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxyacetic acid, a carboxylic acid derivative, finds application in various research and development settings. A thorough understanding of its potential hazards is paramount for ensuring laboratory safety and for professionals involved in drug development and toxicological research. This technical guide provides an in-depth analysis of the GHS classification of this compound, explores its known and inferred hazardous properties, and outlines the experimental methodologies relevant to its toxicological assessment. Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally related compounds, such as other alkoxyacetic acids, to provide a more complete hazard profile.

GHS Classification and Hazard Summary

The GHS classification for this compound presents some inconsistencies across different sources, a critical factor for risk assessment. The European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory provides a more severe classification than some supplier Safety Data Sheets (SDS). For the purpose of ensuring the highest level of safety, it is prudent to adhere to the more stringent classification.

A summary of the GHS classifications is presented below.

Table 1: GHS Hazard Classification of this compound

| Hazard Class | ECHA C&L Inventory Classification | Supplier SDS Classification |

| Skin Corrosion/Irritation | Category 1B, Causes severe skin burns and eye damage (H314)[1] | Category 2, Causes skin irritation (H315)[2] |

| Serious Eye Damage/Eye Irritation | Category 1, Causes serious eye damage (Implied by H314)[1] | Category 2A, Causes serious eye irritation (H319)[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3, May cause respiratory irritation (H335)[1] | Category 3, May cause respiratory irritation (H335)[2] |

| Signal Word | Danger [1] | Warning [2] |

| Pictograms | Corrosion, Exclamation Mark[1] | Exclamation Mark[2] |